molecular formula C12H17NO B2867962 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2158722-48-4

2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2867962
CAS No.: 2158722-48-4
M. Wt: 191.274
InChI Key: AUBUCXPCPBHVIF-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. The compound features a cyclobutane ring, a structural motif that is increasingly valued in modern medicinal chemistry for its unique three-dimensional, puckered structure and its ability to confer favorable properties to small-molecule drug candidates . Incorporating a cyclobutane ring into a molecular scaffold is a strategic approach for researchers aiming to induce conformational restriction, which can reduce the entropic penalty upon binding to a biological target and improve potency . Furthermore, the use of saturated rings like cyclobutane as aryl isosteres can effectively reduce molecular planarity, which often leads to improved aqueous solubility and enhanced pharmacokinetic profiles . The cyclobutane ring has also been shown to help fill hydrophobic pockets in target enzymes and can be utilized to direct key pharmacophore groups into optimal spatial orientations for binding . While the specific biological activity and research applications of this compound are subject to ongoing investigation, its structure positions it as a compound of interest for hit-to-lead optimization in various drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dimethylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-10(7-9(8)2)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBUCXPCPBHVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3,4-dimethylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the cyclobutanol ring.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as catalytic hydrogenation or the use of continuous flow reactors to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-[(3,4-Dimethylphenyl)amino]cyclobutanone.

    Reduction: Formation of 2-[(3,4-Dimethylphenyl)amino]cyclobutanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Ring System Differences: The cyclobutanol core in the target compound introduces significant ring strain compared to the six-membered phenol rings in analogs like 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol. This strain may influence conformational stability and binding interactions . The phenolic compounds in are associated with β-adrenergic activity, suggesting that the cyclobutanol derivative’s biological profile (if any) may differ due to steric and electronic effects.

Substituent Effects: The 3,4-dimethylphenyl group in the target compound is bulkier and more lipophilic than the tert-butylamino groups in the analogs. This could impact solubility, membrane permeability, or metabolic stability. Analogs with hydroxyethyl side chains (e.g., 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol) exhibit hydrogen-bonding capacity, whereas the target compound’s cyclobutanol hydroxyl group may offer distinct hydrogen-bonding geometry .

Synthetic and Purification Challenges: Compounds like 2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} highlight the propensity for dimerization or oligomerization in related structures. The cyclobutanol derivative’s smaller ring system may reduce such side reactions but could pose challenges in stereoselective synthesis.

Biological Activity

2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a cyclobutane ring substituted with an amino group attached to a 3,4-dimethylphenyl moiety. Its structure is critical for its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The dimethylphenyl group may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering their function and leading to various biological effects.
  • Stabilization of Interactions : The cyclobutane ring may enhance the stability of the compound's interactions with biological targets, increasing its efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 and HCT116) have demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, although specific MIC values for this compound need further elucidation.

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of MCF-7 and HCT116 cells
Antimicrobial EffectsInhibition observed against S. aureus and E. coli
Mechanistic InsightsInteraction with specific enzyme targets

Research Findings

Recent research has focused on the synthesis and modification of cyclobutane derivatives to enhance their biological activity. Key findings include:

  • Structural Activity Relationship (SAR) : Variations in substituents on the cyclobutane ring significantly affect the compound's potency against cancer cells.
  • In Vivo Studies : Further investigations are required to evaluate the pharmacokinetics and therapeutic efficacy in animal models.

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